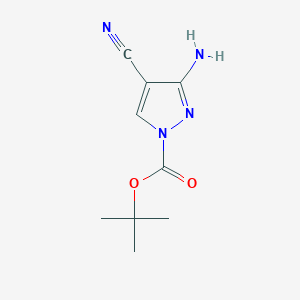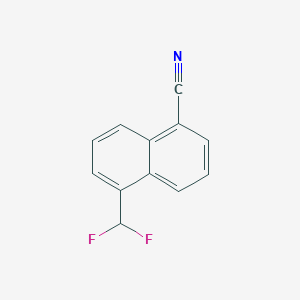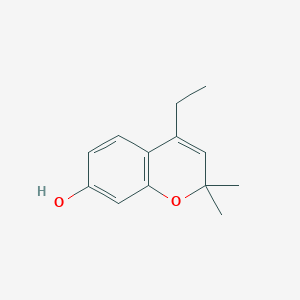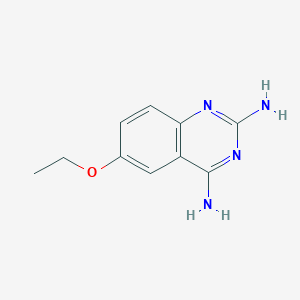![molecular formula C10H11NO4 B15069182 6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine](/img/structure/B15069182.png)
6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine is a chemical compound that belongs to the class of benzo[d][1,3]dioxole derivatives. This compound features a unique structure with an oxetane ring and a benzo[d][1,3]dioxole moiety, making it an interesting subject for various scientific studies. The presence of these functional groups imparts specific chemical and biological properties to the compound, which can be exploited in different fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a halohydrin or an epoxide.
Attachment of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole moiety can be introduced through a nucleophilic substitution reaction, where a suitable nucleophile attacks an electrophilic center on the oxetane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of advanced catalysts, continuous flow reactors, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzo[d][1,3]dioxole moiety or the oxetane ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, and electrophiles such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the target system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole moieties, such as sesamol and piperine, which also exhibit various biological activities.
Oxetane derivatives: Compounds with oxetane rings, such as oxetan-3-ol and oxetan-3-one, which are used in different chemical and pharmaceutical applications.
Uniqueness
6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine is unique due to the combination of the oxetane ring and the benzo[d][1,3]dioxole moiety, which imparts specific chemical and biological properties. This combination allows for unique interactions with molecular targets and pathways, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
6-(oxetan-3-yloxy)-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C10H11NO4/c11-7-1-9-10(14-5-13-9)2-8(7)15-6-3-12-4-6/h1-2,6H,3-5,11H2 |
Clé InChI |
MJFGRSNBKQKMGA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)OC2=CC3=C(C=C2N)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15069104.png)
![1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15069108.png)
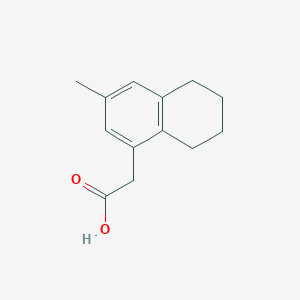
![7-[(Dimethylamino)methyl]quinolin-8-ol](/img/structure/B15069114.png)

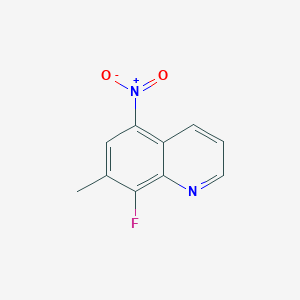
![Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate](/img/structure/B15069124.png)
